molecular formula C16H11ClN2O2 B2784180 2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid CAS No. 590359-91-4

2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid

Cat. No.: B2784180
CAS No.: 590359-91-4
M. Wt: 298.73
InChI Key: SBUOPFPKQVKKNW-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of an aminophenyl group at the second position, a chlorine atom at the sixth position, and a carboxylic acid group at the fourth position of the quinoline ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of 3-nitroaniline, which is then subjected to a series of reactions including nitration, reduction, and cyclization to form the quinoline ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. High-pressure reactors and continuous flow systems are often employed to ensure efficient and scalable production. The use of environmentally benign solvents and reagents is also a key consideration in industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amino group, which can further react to form various derivatives.

    Substitution: The chlorine atom at the sixth position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminophenyl)-6-chloroquinoline: Lacks the carboxylic acid group, which may affect its binding properties and biological activity.

    2-(3-Aminophenyl)-4-carboxyquinoline: Lacks the chlorine atom, which can influence its reactivity and stability.

    6-Chloroquinoline-4-carboxylic acid: Lacks the aminophenyl group, which can alter its interaction with biological targets.

Uniqueness

The presence of both the aminophenyl group and the carboxylic acid group in 2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid provides a unique combination of functional groups that enhance its versatility in chemical reactions and its potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid (CAS No. 590359-91-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H11ClN2O2C_{16}H_{11}ClN_2O_2 with a molecular weight of 298.73 g/mol. The structure features a quinoline core substituted with an amino group and a carboxylic acid, which are critical for its biological activity.

The primary mechanism of action for this compound appears to involve interactions with various biological targets, including:

  • Kinase Inhibition : Similar compounds have shown inhibitory effects on specific kinases, suggesting that this compound may also act as a kinase inhibitor, potentially impacting cell signaling pathways involved in cancer progression .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function .

Anticancer Activity

Research indicates that derivatives of quinoline carboxylic acids exhibit notable anticancer properties. For instance:

  • Cell Cycle Arrest : Compounds similar to this compound have been shown to induce G1 phase arrest in cancer cell lines, leading to apoptosis .
  • Cytotoxicity : In vitro studies have reported significant cytotoxic effects against various cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50% .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7TBDApoptosis induction
Analog Compound AMDA-MB2315.97Cell cycle arrest
Analog Compound BMCF-738.44Antigrowth activity

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Bacterial StrainMIC (µg/ml)
Staphylococcus aureus59.5
Escherichia coliTBD

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Screening : A study evaluated the anticancer activity of various quinoline derivatives, revealing that those with similar structures displayed significant cytotoxicity against breast cancer cell lines .
  • Antimicrobial Testing : In another investigation, the compound was tested against a panel of bacterial strains, demonstrating effective inhibition comparable to established antibiotics .

Comparison with Related Compounds

The biological activity of this compound can be compared to other quinoline derivatives:

Compound NameActivity TypePotency (IC50/MIC)
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAnticancerIC50 = 168.78 µM
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidAntimicrobialMIC = 59.5 µg/ml

Properties

IUPAC Name

2-(3-aminophenyl)-6-chloroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(19-14)9-2-1-3-11(18)6-9/h1-8H,18H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUOPFPKQVKKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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